

# An In-depth Technical Guide to 8-Methoxyisoquinoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-Methoxyisoquinoline

Cat. No.: B155747

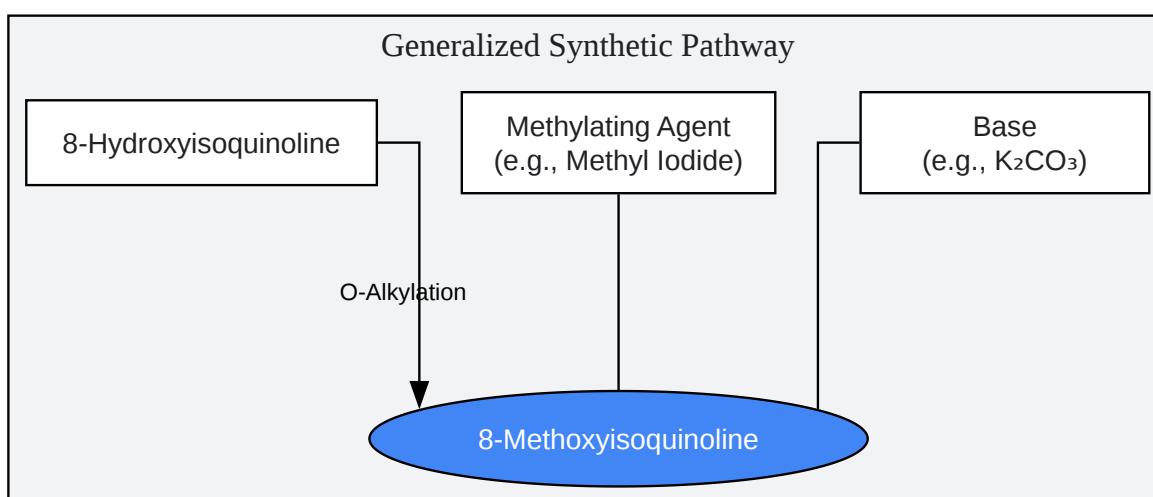
[Get Quote](#)

Topic: **8-Methoxyisoquinoline** CAS Number: 1723-70-2 Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **8-Methoxyisoquinoline**, including its chemical properties, synthesis, and potential applications. It is important to note that dedicated research on **8-Methoxyisoquinoline** is limited.<sup>[1]</sup> Therefore, this guide synthesizes the available information and leverages data from its close structural isomer, 8-methoxyquinoline, as a predictive model for its properties and potential biological activities.<sup>[1]</sup>

## Core Compound Identification and Properties

**8-Methoxyisoquinoline** is a heterocyclic aromatic compound with the chemical formula C<sub>10</sub>H<sub>9</sub>NO.<sup>[2]</sup> It is recognized for its unique structure, which makes it a valuable building block in organic synthesis and medicinal chemistry.<sup>[3]</sup> The presence of the methoxy group can enhance its solubility and reactivity, which is beneficial for developing novel pharmaceuticals.<sup>[3]</sup>


Table 1: Physicochemical Properties of **8-Methoxyisoquinoline**

| Property           | Value                             | Reference(s) |
|--------------------|-----------------------------------|--------------|
| CAS Number         | 1723-70-2                         | [2]          |
| Molecular Formula  | C <sub>10</sub> H <sub>9</sub> NO | [2]          |
| Molecular Weight   | 159.19 g/mol                      | [2]          |
| Appearance         | Yellow solid                      | [1][3]       |
| Purity             | ≥97% (HPLC)                       | [4]          |
| Storage Conditions | 0-8°C                             | [1][3]       |

## Synthesis and Experimental Protocols

While direct and comprehensive synthetic routes for **8-Methoxyisoquinoline** are not well-documented, a logical approach can be inferred from the established chemistry of its precursor, 8-hydroxyisoquinoline.[1] The most common method involves the O-alkylation of the parent hydroxy compound.[1]

A generalized synthetic pathway would start with 8-hydroxyisoquinoline, which is then alkylated using a methylating agent to yield the desired 8-methoxy derivative.[1]



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **8-Methoxyisoquinoline**.

The following protocol is adapted from the synthesis of 8-methoxyquinoline and serves as a representative procedure that could likely be modified for the synthesis of **8-methoxyisoquinoline** from 8-hydroxyisoquinoline.[1]

Materials:

- 8-Hydroxyquinoline (1.0 eq)[1]
- Methyl iodide ( $\text{CH}_3\text{I}$ )[1]
- Anhydrous Potassium Carbonate ( $\text{K}_2\text{CO}_3$ )[1]
- Anhydrous Acetone[1]
- Distilled Water[1]
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )[1]
- Silica gel for column chromatography[1]
- Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)[1]

Procedure:

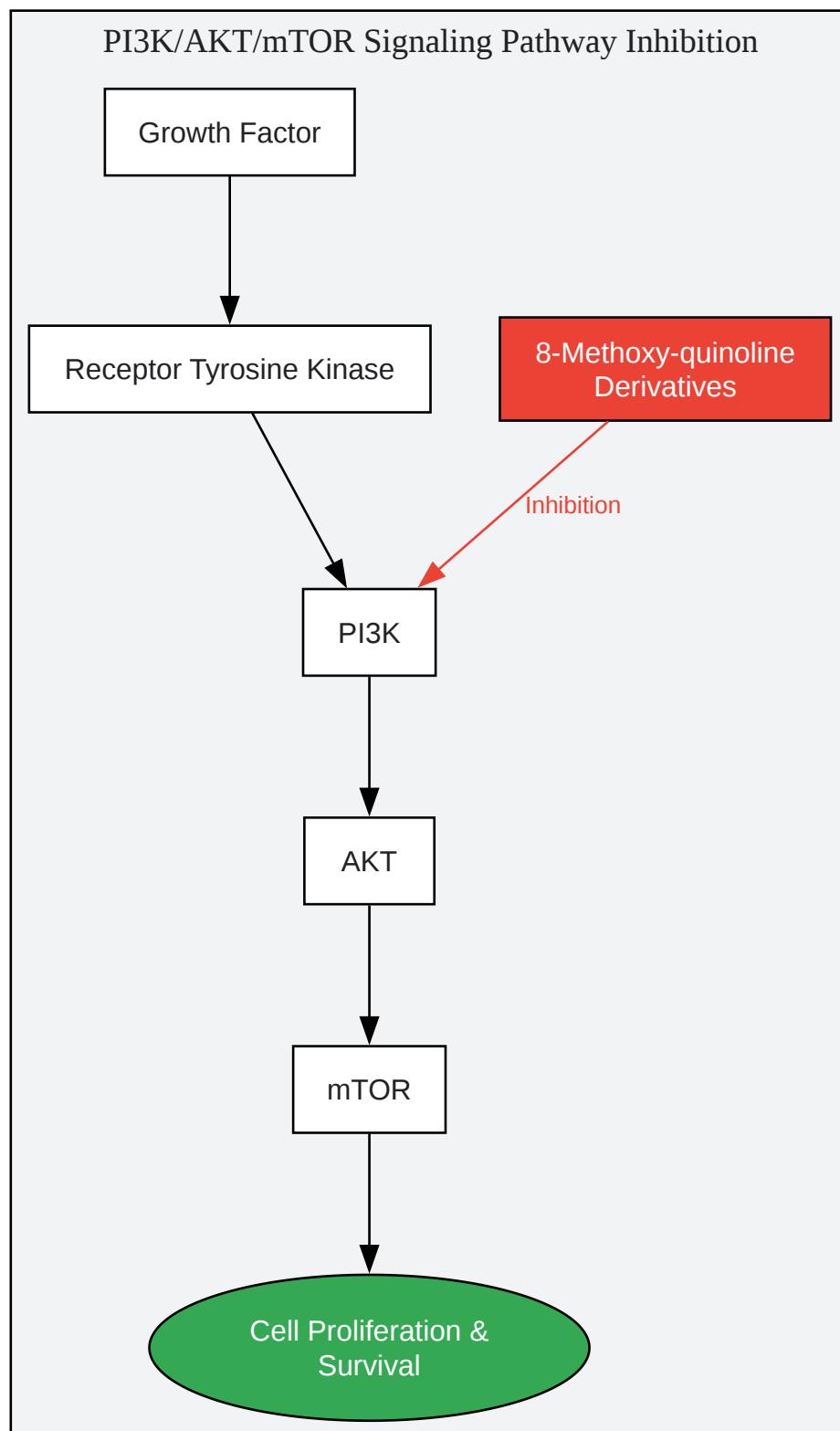
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline in anhydrous acetone.[1]
- Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of methyl iodide.[1]
- Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the acetone under reduced pressure.

- Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with distilled water to remove any remaining impurities.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.<sup>[1]</sup>
- Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 8-methoxyquinoline.<sup>[1]</sup> The yield for 8-methoxyquinoline synthesis from 8-hydroxyquinoline has been reported as 71%.<sup>[5]</sup>

## Biological Activity and Signaling Pathways

The biological activities of 8-alkoxyisoquinolines are largely unexplored.<sup>[1]</sup> However, studies on the isomer 8-methoxyquinoline have revealed promising antimicrobial properties, suggesting that the 8-alkoxy moiety may be a key pharmacophore for this activity.<sup>[1]</sup>

8-methoxyquinoline has demonstrated significant antifungal and antibacterial activities against a range of pathogens.<sup>[1]</sup> It has shown strong antifungal activity against *Aspergillus flavus*, *Aspergillus niger*, and *Trichophyton*.<sup>[5]</sup> It also exhibited strong antibacterial activity against *Bacillus subtilis*, *Salmonella* spp., and *Salmonella typhi*.<sup>[5]</sup>


Table 2: Antimicrobial Spectrum of 8-Methoxyquinoline

| Organism Type | Species                   | Activity Level | Reference(s) |
|---------------|---------------------------|----------------|--------------|
| Fungus        | <i>Aspergillus flavus</i> | Strong         | [5]          |
| Fungus        | <i>Aspergillus niger</i>  | Strong         | [5]          |
| Fungus        | <i>Trichophyton</i>       | Strong         | [5]          |
| Bacteria      | <i>Bacillus subtilis</i>  | Strong         | [5]          |
| Bacteria      | <i>Salmonella</i> spp.    | Strong         | [5]          |
| Bacteria      | <i>Salmonella typhi</i>   | Strong         | [5]          |

While direct studies on the anticancer properties of **8-Methoxyisoquinoline** are lacking, derivatives containing this moiety have shown significant potential. For instance, 2-chloro-8-

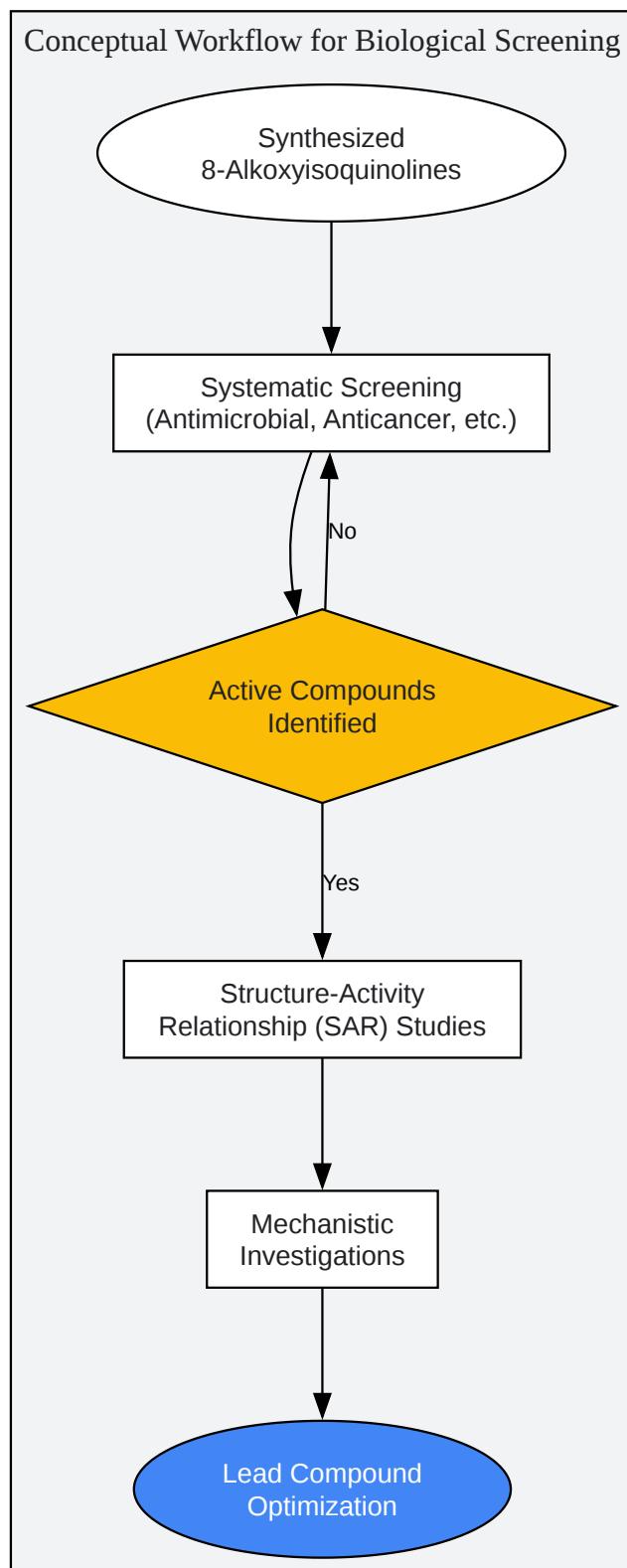
methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative of neocryptolepine, exhibited remarkable cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, with IC<sub>50</sub> values of 0.35 and 0.54 μM, respectively.[6] Another derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), also showed potent activity against these cell lines.[7]

The mechanism of action for these derivatives involves the modulation of key signaling pathways.[6] Specifically, they have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer.[7][8] This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis.[7][8]



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 8-methoxy-quinoline derivatives.


## Applications and Future Directions

**8-Methoxyisoquinoline** is a versatile compound with a range of potential applications in research and industry.[3]

Current and Potential Applications:

- Pharmaceutical Development: It serves as a precursor in the synthesis of various bioactive molecules, particularly those with potential antitumor and antimicrobial effects.[3]
- Organic Synthesis: It acts as a versatile building block for constructing complex molecular architectures.[3]
- Materials Science: Its unique fluorescent properties make it a candidate for developing fluorescent probes used in biological imaging.[3][9]

Given the limited research, the field of 8-alkoxyisoquinolines is ripe for exploration.[1] The promising data from its isomer provides a strong rationale for further investigation.[1]



[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the future biological screening of 8-alkoxyisoquinolines.

## Future Research Directions:

- Comprehensive Pharmacological Evaluation: Systematic screening of **8-Methoxyisoquinoline** and its derivatives against a wide range of biological targets is necessary to uncover their full therapeutic potential.[1]
- In-depth Structure-Activity Relationship (SAR) Studies: Once active compounds are identified, detailed SAR studies will be crucial for the rational design of more potent and selective analogs.[1]
- Mechanistic Investigations: Elucidating the precise mechanism of action for any biologically active 8-alkoxyisoquinolines is essential for their development as drug candidates.[1]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [scbt.com](http://scbt.com) [scbt.com]
- 3. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 4. [usbio.net](http://usbio.net) [usbio.net]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Methoxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b155747#8-methoxyisoquinoline-cas-number-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)